Product packaging for IR-775 chloride(Cat. No.:CAS No. 199444-11-6)

IR-775 chloride

Cat. No.: B1148869
CAS No.: 199444-11-6
M. Wt: 519.5 g/mol
InChI Key: BPSIJFMUSNMMAL-UHFFFAOYSA-M
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Description

Historical Trajectories of Near-Infrared (NIR) Dye Development in Research

The scientific journey of near-infrared (NIR) dyes is rooted in early 20th-century photographic technology. The first synthetic fluorophore, fluorescein, was created in 1871, laying the groundwork for future dye synthesis. biotium.com Cyanine (B1664457) dyes were first synthesized over a century ago and were initially used to extend the wavelength sensitivity of photographic emulsions into the infrared region. biotium.comwikipedia.org Polymethine NIR dyes became available in the 1930s for photographic sensitization up to 1300 nm. nih.gov

The transition of these dyes from industrial applications to biological research marked a significant evolution. The first instance of labeling an antibody with a dye was reported in 1934. jacksonimmuno.com However, it took several more decades to develop biologically useful NIR dyes. nih.gov A major challenge was creating dyes that were water-soluble, chemically stable, and possessed functional groups for effective bioconjugation, all while maintaining high fluorescence quantum yields. nih.govnih.gov

A notable advancement came in the 1990s when chemist Alan Waggoner, inspired by his photography background, developed a new class of cyanine dyes specifically for biochemical labeling. biotium.com Subsequent research focused on chemical modifications, such as sulfonation, to improve the water solubility and photostability of cyanine dyes, reducing the quenching effect that occurred upon conjugation to proteins and leading to the development of popular dye families like the Cy® and Alexa Fluor® dyes. biotium.com This history of innovation set the stage for the development and application of specialized NIR dyes like IR-775 chloride in complex biological research.

Foundational Significance of this compound within Advanced Research Paradigms

The foundational significance of this compound in research is derived from its distinct chemical and photophysical properties. It is a member of the polymethine dye family, characterized by a conjugated system between two nitrogen atoms, which is responsible for its strong light absorption and fluorescence. creative-diagnostics.com Its chemical structure, 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride, includes a chlorinated moiety that contributes to its specific photophysical characteristics. cymitquimica.comtcichemicals.com

The compound's absorption maximum is approximately 775 nm, with an emission peak around 796 nm, placing it firmly in the near-infrared spectrum. tcichemicals.compubcompare.ai This NIR window (typically 700-900 nm) is highly advantageous for biological studies because it allows for deeper light penetration into tissues and minimizes interference from the natural autofluorescence of biological molecules, which is more prevalent at shorter wavelengths. nih.govjacksonimmuno.comrsc.org Furthermore, this compound exhibits a very high molar extinction coefficient, indicating its efficiency in absorbing light. tcichemicals.comtcichemicals.com

Upon activation by light of a specific wavelength, this compound can transition to an excited state and, in the presence of oxygen, produce cytotoxic reactive oxygen species (ROS), such as singlet oxygen. cymitquimica.comnih.govresearchgate.net This process is the cornerstone of its application in photodynamic therapy (PDT). cymitquimica.comresearchgate.net Its inherent hydrophobicity, while posing a challenge for direct use in aqueous systems, has been leveraged in drug delivery research, as it promotes efficient loading into hydrophobic nanoparticle cores, creating stable formulations for in vivo applications. mdpi.comresearchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C₃₂H₃₆Cl₂N₂ sigmaaldrich.combiosynth.com
Molecular Weight 519.55 g/mol sigmaaldrich.combiosynth.com
Appearance Green to Dark green powder/crystal cymitquimica.comtcichemicals.com
Maximum Absorption (λmax) ~775 nm (in Methanol) tcichemicals.comsigmaaldrich.com
Molar Extinction Coefficient ≥240,000 M⁻¹cm⁻¹ (in Methanol) tcichemicals.comtcichemicals.com
Melting Point 208-215 °C sigmaaldrich.comtcichemicals.com
Solubility Soluble in organic solvents cymitquimica.com
CAS Number 199444-11-6 sigmaaldrich.combiosynth.com

Overview of Key Research Domains and Methodological Contributions of this compound

The unique properties of this compound have established its importance across several key research domains, primarily in oncology and nanotechnology.

Photodynamic Therapy (PDT): A primary application of this compound is as a photosensitizer in PDT research for cancer. cymitquimica.comresearchgate.net Studies have demonstrated its effectiveness in inducing cell death in various cancer cell lines, including breast and ovarian adenocarcinoma, upon light irradiation. researchgate.netnih.gov Research has shown that combining PDT using this compound with other agents can enhance therapeutic effects. researchgate.net Its hydrophobic nature makes it an ideal candidate for loading into nanoparticles, which can improve its delivery to tumor sites and stability in biological systems. mdpi.comresearchgate.net

Bioimaging: The compound's strong fluorescence in the NIR region makes it a valuable probe for in vivo and ex vivo bioimaging. biosynth.commdpi.com This capability allows researchers to visualize biological structures and processes with high signal-to-noise ratios due to reduced tissue autofluorescence. jacksonimmuno.com For instance, nanoparticles loaded with IR-775 have been used to image tumors in animal models, demonstrating the dye's utility in tracking the accumulation of nanocarriers at a target site. mdpi.comresearchgate.net

Theranostics: The dual function of this compound as both an imaging agent and a therapeutic photosensitizer makes it a model compound for the development of theranostics—a strategy that combines diagnostics and therapy in a single agent. mdpi.comresearchgate.net Nanoparticles containing IR-775 can be used to first visualize a tumor through fluorescence imaging and then, upon activation with light, destroy the cancer cells via PDT, realizing a complete theranostic cycle. mdpi.comresearchgate.netnih.gov

Drug Delivery and Formulation Research: this compound serves as a model compound for studying the encapsulation and delivery of poorly water-soluble drugs. Researchers have used it to evaluate the loading efficiency and biodistribution of novel nanoparticle systems, such as those designed to cross the blood-brain barrier. researchgate.net It is also employed as a quantum yield reference standard in the characterization of new NIR-emitting nanomaterials. rsc.org

Table 2: Key Research Applications of this compound

Research Domain Methodological Contribution Research Findings Source(s)
Photodynamic Therapy (PDT) Acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation to induce cell death. Effective against various cancer cell lines; efficacy can be enhanced when combined with other agents or loaded into nanoparticles. cymitquimica.commdpi.comresearchgate.netnih.gov
Bioimaging Serves as a near-infrared fluorescent probe for in vivo and ex vivo imaging. Enables deep-tissue imaging with high contrast for visualizing tumors and tracking nanoparticle delivery in animal models. biosynth.commdpi.comresearchgate.net
Theranostics Functions as a single agent for both diagnosis (imaging) and therapy (PDT). Nanoparticles loaded with IR-775 have demonstrated both tumor imaging and subsequent tumor growth inhibition upon light irradiation. mdpi.comresearchgate.netnih.gov
Drug Delivery Research Used as a model for hydrophobic drugs and as a fluorescent tracker (B12436777) for nanocarrier systems. Successfully encapsulated in various nanoparticles with high efficiency to study their biodistribution and targeting capabilities. researchgate.net
Materials Science Employed as a reference standard for photoluminescent quantum yield (PLQY) calculations. Used to quantify the quantum yield of newly synthesized NIR-emitting nanomaterials like silicon quantum dots. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36Cl2N2 B1148869 IR-775 chloride CAS No. 199444-11-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

199444-11-6

Molecular Formula

C32H36Cl2N2

Molecular Weight

519.5 g/mol

IUPAC Name

2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride

InChI

InChI=1S/C32H36ClN2.ClH/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1

InChI Key

BPSIJFMUSNMMAL-UHFFFAOYSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-]

Origin of Product

United States

Synthetic Design and Derivatization Strategies for Enhanced Research Utility

Advanced Synthetic Methodologies for IR-775 Chloride and its Analogues

The synthesis of this compound and its analogues often involves multi-step processes that are continuously being refined to improve efficiency and introduce novel functionalities.

Traditional synthesis of cyanine (B1664457) dyes typically involves the condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor. acs.org However, this often requires high temperatures, which can degrade sensitive functional groups. acs.org To circumvent this, modular approaches have been developed where functional groups are introduced in the final steps of the synthesis. acs.orguni-freiburg.de This strategy enhances the diversity of accessible dye structures. acs.orguni-freiburg.de

A common precursor for heptamethine cyanine dyes is a dianil compound, which can be synthesized and then condensed with quaternary ammonium (B1175870) salts. mdpi.com For instance, a phenyl-substituted dianil linker can be used to introduce a phenyl group at the meso-position of the heptamethine chain. mdpi.com Another innovative approach involves the ring opening of Zincke salts, which allows for the incorporation of a substituted pyridine (B92270) residue into the heptamethine backbone under mild conditions. acs.org This method provides a general route for derivatizing the heptamethine chain at various positions. acs.org

Researchers have also explored nucleophilic substitution at the meso-position of the polymethine chain as a synthetic strategy. researchgate.net For example, reacting this compound with resorcinol (B1680541) via a retro-Knoevenagel reaction yields a hydroxylated cyanine derivative (CyOH), which can be further functionalized. ntu.edu.sg

The fundamental building blocks of this compound are indolenine derivatives. A typical synthesis starts with the formation of a carboxy-indolium precursor from a commercially available indolenine derivative. acs.org This precursor can then be modified and condensed to form the final cyanine dye structure. acs.orguni-freiburg.de

Optimizing synthetic pathways is critical for obtaining high-purity, high-yield this compound and its analogues for research purposes. Key areas of optimization include reaction conditions, workup procedures, and purification methods.

For instance, in the synthesis of heterobifunctional cyanine dyes, the coupling conditions often require careful optimization to prevent the degradation of the dye under harsh conditions. acs.orguni-freiburg.de This can involve testing various activating agents, additives, and non-nucleophilic bases in different solvents. uni-freiburg.de The pH- and functional group-dependent solubility of cyanine dyes can be harnessed to simplify workup procedures, allowing for purification by chromatography to be deferred to the final step. acs.orguni-freiburg.de Washing with specific solvents, such as ice-cold diethyl ether, can effectively remove byproducts. acs.org

Purification is a significant challenge in cyanine dye synthesis due to the high polarity of the compounds and the potential for side product formation, especially during scale-up. acs.org While traditional methods often rely on reversed-phase chromatography, alternative strategies have been developed. uni-freiburg.de For example, using a gradient of dichloromethane/methanol (B129727) as the eluent in silica (B1680970) gel chromatography has proven effective for purifying some cyanine dyes. uni-freiburg.de In some cases, simple washing with methanol is sufficient to obtain pure compounds in good yield. mdpi.com

The reaction between a 3-phenyl-2H-1,4-benzothiazine and indole-3-carboxaldehyde (B46971) was optimized by adjusting the concentration of hydrochloric acid to minimize byproduct formation. researchgate.net Similarly, the synthesis of certain lepidiline analogues, which share structural motifs with cyanine dye precursors, was optimized by careful selection of reaction conditions to achieve high yields. acs.org

Functionalization and Bioconjugation Techniques for Molecular Probe Development

The functionalization of this compound is key to its application as a molecular probe, enabling it to bind to specific biomolecules or be delivered to particular cellular locations.

Covalent modification involves forming a stable chemical bond between the dye and a target biomolecule. This is often achieved by introducing reactive functional groups onto the cyanine core that can react with specific amino acid residues or other moieties on the biomolecule.

A common strategy is to introduce a carboxylic acid group into the cyanine structure. tcichemicals.com This can then be activated, for example with N,N'-disuccinimidyl carbonate, to form an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins. ntu.edu.sggoogle.com Other reactive groups used for labeling amines include sulfonyl chlorides. uni-muenchen.de For targeting sulfhydryl groups (cysteine residues), iodoacetamides and maleimides are frequently employed. uni-muenchen.de

Heptamethine cyanine dyes containing a meso-chloro functionality, such as this compound, have been shown to covalently bind to proteins with free cysteine residues under physiological conditions. mdpi.com This provides a direct method for site-specific protein labeling. Another approach involves the synthesis of silylated derivatives, such as IR775-Sil, which can be covalently grafted into a silica nanoparticle network. researchgate.net

"Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, offers a highly efficient and bioorthogonal method for labeling biomolecules. iris-biotech.denih.gov This involves incorporating an azide (B81097) or alkyne group into the dye, which can then be specifically reacted with a complementary group on the target molecule. iris-biotech.denih.gov

Quinone methide (QM) precursors represent another class of covalent labeling agents. mdpi.com These can be designed to be activated by a specific enzyme, generating a highly reactive QM that covalently binds to nearby nucleophilic residues on proteins. mdpi.com

Table 1: Examples of Covalent Modification Strategies for Cyanine Dyes This table is scrollable.

Reactive Group on Dye Target on Biomolecule Linkage Formed Reference
N-hydroxysuccinimide (NHS) ester Primary amine (e.g., Lysine) Amide ntu.edu.sggoogle.com
Sulfonyl chloride Amine Sulfonamide uni-muenchen.de
Iodoacetamide/Maleimide Sulfhydryl (Cysteine) Thioether uni-muenchen.de
meso-Chloro Sulfhydryl (Cysteine) Thioether mdpi.com
Azide/Alkyne Alkyne/Azide Triazole iris-biotech.denih.gov
Quinone Methide (activated) Nucleophilic residues (e.g., Lys, Cys) Covalent bond mdpi.com

Non-covalent functionalization relies on intermolecular forces such as hydrophobic interactions, π-π stacking, and electrostatic interactions to associate the dye with a carrier molecule or target. tandfonline.comias.ac.in This approach is advantageous as it does not permanently alter the chemical structure of the dye or the biomolecule. tandfonline.com

This compound's hydrophobic nature allows it to bind to other hydrophobic molecules. biosynth.com A prominent example is its encapsulation within cyclodextrins. For instance, β-cyclodextrin has been conjugated to lactoferrin, a brain-targeting ligand, to create a nanocarrier for this compound. This system demonstrated a high entrapment efficiency of the dye.

Another strategy involves the use of polymers to wrap around or encapsulate the dye. tandfonline.com For example, this compound can be encapsulated in nanoparticles made from functionalized polymers like poly(lactic-co-glycolic acid) (PLGA). google.com These nanoparticles can be designed to have specific surface properties for targeted delivery. google.com

Supramolecular chemistry offers sophisticated non-covalent functionalization methods. For example, naphthyl-azocalix mdpi.comarene has been shown to form a high-affinity 1:2 host-guest complex with this compound, acting as a non-covalent connector. rsc.org The interaction of cyanine dyes with biomolecules like DNA and bovine serum albumin (BSA) has also been studied, revealing that the dyes can undergo disaggregation from H-type intramolecular complexes upon binding. researchgate.net

Table 2: Examples of Non-Covalent Functionalization Strategies This table is scrollable.

Functionalization Agent Driving Interaction Application Reference
β-cyclodextrin Hydrophobic inclusion Drug delivery nanocarrier
Polymeric nanoparticles (e.g., PLGA) Encapsulation Targeted imaging/delivery google.com
Naphthyl-azocalix mdpi.comarene Host-guest interaction Supramolecular assembly rsc.org
Surfactants/Polymers Adsorption/Wrapping Solubilization/Dispersion tandfonline.comias.ac.in
Serum proteins (e.g., BSA) Hydrophobic/Electrostatic binding Biological transport researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations in Designed Analogues

Understanding the relationship between the chemical structure of this compound analogues and their activity (SAR) or properties (SPR) is crucial for the rational design of new and improved molecular probes. These studies systematically vary the dye's structure and evaluate the impact on its photophysical and biological characteristics.

Systematic substitution on the heptamethine chain of cyanine-7 dyes has been shown to modulate their absorption maxima over a wide range (693–805 nm) and significantly affect properties like quantum yields of singlet-oxygen formation, decomposition, and fluorescence. acs.org For example, the bathochromic (red) shift in the absorption maximum of this compound compared to its unsubstituted parent compound is attributed to the weak electron-accepting nature of the C4'-chloro substituent. acs.org

The introduction of different substituents at the 1'-position of the polymethine chain can control the dye's electronic and photophysical properties by influencing bond length alternation and out-of-plane rotation. chemrxiv.org Bulky substituents at this position can induce significant electronic and geometric distortions, leading to changes in absorption and emission. chemrxiv.org Similarly, modifying the heterocyclic nuclei and the N-alkyl side chains of heptamethine cyanines affects their hydrophobicity (logD) and, consequently, their interaction with biomolecules like human serum albumin (HSA). mdpi.com

In the context of bisphosphonate analogues, a related class of compounds, SAR studies have shown that the nature and position of substituents on an aromatic ring can markedly influence their anti-proliferative activity. iiarjournals.org For example, para-substitution of a phenyl ring with halogens showed a potency order of bromine > chlorine > fluorine, which correlates with the atomic volume of the substituent. iiarjournals.org

Asymmetric cyanine structures have been found to enhance tumor targeting capabilities. acs.org A series of symmetric and asymmetric heptamethine cyanines were synthesized and characterized, with a novel mitochondria-targeted asymmetric compound exhibiting superior near-infrared fluorescence imaging and antitumor activity. acs.org Theoretical modeling using density functional theory (DFT) has also been employed to understand the geometry, electron density distribution, and electronic spectra of asymmetric cyanine dyes, providing insights into phenomena like fluorescence quenching through intramolecular torsion in the excited state. mdpi.com

Impact of Structural Modifications on Functional Dynamics

The functional dynamics of this compound, encompassing its photophysical and physicochemical properties, are intricately linked to its molecular structure. Modifications to the core scaffold—comprising the indolium heterocycles, the polymethine chain, and the central cyclohexenyl ring—can lead to substantial changes in its performance characteristics.

Polymethine Chain Substitution: The heptamethine chain is the chromophore's core, and substitutions along this chain have a profound impact. The inherent structure of IR-775 includes a chloro group at the meso-position (C4′) of the cyclohexenyl ring within the polymethine chain. acs.orgtcichemicals.comsigmaaldrich.com This substitution is known to shift the absorption maximum bathochromically (to a longer wavelength) compared to its unsubstituted parent compound, an effect attributed to the weak electron-accepting nature of the chlorine atom. acs.org Systematic studies on heptamethine cyanines reveal that both the type and position of a substituent on the chain are pivotal. acs.org For instance, substituents at the C4′ position generally exert a stronger influence on the absorption maxima than those at the C3′ position. acs.org Replacing the central chlorine atom with aryl substituents has been shown to increase fluorescence quantum yields by 1.5- to 2-fold, as the heavy chlorine atom can promote non-radiative decay pathways through intersystem crossing. acs.orgmdpi.com

Indolium Ring Modification: The terminal indolium rings also offer sites for modification. The N-alkyl substituents on the indolium nitrogen atoms influence properties like solubility and aggregation. IR-775 features N-methyl groups, but increasing the length of these alkyl chains (e.g., to ethyl or butyl) can affect molar absorptivity and aggregation tendencies in polar solvents. acs.orgmdpi.com While longer chains can sometimes decrease molar absorptivity, they can also be functionalized with hydrophilic groups, such as sulfonates, to improve water solubility and reduce the strong tendency of the planar dye molecules to form non-emissive aggregates in aqueous environments. acs.orgchemrxiv.org

Cyclohexenyl Ring Rigidity: The embedded cyclohexenyl ring in the polymethine chain provides structural rigidity. mdpi.com This rigidity is crucial for enhancing the dye's photostability and increasing its fluorescence quantum yield compared to more flexible cyanine dyes. mdpi.com The rigid structure limits non-radiative decay pathways that arise from molecular vibrations and rotations, thereby favoring fluorescence emission.

The table below summarizes the impact of key structural modifications on the functional properties of heptamethine cyanines like this compound.

Structural ModificationLocusImpact on Functional DynamicsResearch Finding
Meso-Chloro Group Polymethine Chain (C4')Induces a bathochromic shift in absorption; may decrease fluorescence quantum yield due to the heavy-atom effect.The weak electron-accepting ability of the chloro substituent is related to the bathochromically shifted maximum. acs.org
Aryl Substitution Polymethine Chain (C4')Can increase fluorescence quantum yield by 1.5- to 2-fold compared to chloro-substituted analogs. acs.orgReplacing the chlorine atom with aryl groups can lead to higher fluorescent quantum yields. acs.org
N-Alkyl Chains Indolium RingsAffects solubility and aggregation; longer chains can decrease molar absorptivity.IR-775's lack of longer aliphatic chains contributes to its lower solubility compared to IR-780. acs.org
Hydrophilic Groups (e.g., Sulfonates, PEG) Indolium Rings / SubstituentsImproves water solubility, reduces aggregation, and can enhance biocompatibility for in vivo applications. chemrxiv.orgnih.govConjugation with polyethylene (B3416737) glycol (PEGylation) increases the solubility of hydrophobic fluorophores. nih.gov
Cyclohexenyl Ring Polymethine ChainIncreases structural rigidity, leading to enhanced photostability and higher fluorescence quantum yields.The incorporation of a rigid cyclohexenyl ring in the polymethine chain leads to increased photostability. mdpi.com

Mechanistic Investigations of Ir 775 Chloride Interactions in Biological Systems Preclinical Research Focus

Molecular Recognition and Binding Dynamics in Experimental Models

The efficacy of agents like IR-775 chloride in targeted research applications often begins with specific molecular interactions at the cellular surface or within intracellular compartments.

In the context of targeted drug delivery and imaging, the interaction between a ligand (such as a dye or drug) and a cellular receptor is a critical initiating event. acs.org These interactions are often studied using in vitro methods like surface plasmon resonance (SPR), which can quantify the kinetics (on-rate and off-rate) and affinity of binding between molecules in a three-dimensional environment. frontiersin.org For membrane-bound receptors, understanding the two-dimensional binding kinetics is also crucial and can be investigated with specialized fluorescence-based assays. frontiersin.org

While this compound is utilized in various biological research contexts, specific receptor-ligand binding partners have not been extensively detailed in the available literature. Its utility is often linked to its physicochemical properties that drive accumulation in specific organelles rather than binding to a discrete cell-surface receptor. frontiersin.orgmdpi.com

A significant area of preclinical research for cationic dyes like this compound is their ability to selectively accumulate in specific organelles, most notably the mitochondria. mdpi.com Mitochondria are essential organelles for cellular energy production and apoptosis regulation. frontiersin.org Their dysfunction is linked to numerous diseases, making them a key target for therapeutic and diagnostic research. frontiersin.org

The primary mechanism for mitochondrial targeting by compounds like this compound is based on its nature as a lipophilic cation. frontiersin.org Healthy mitochondria maintain a substantial negative membrane potential (ΔΨm) across their inner membrane. This strong electrochemical gradient drives the accumulation of positively charged, membrane-permeable molecules from the cytosol into the mitochondrial matrix. frontiersin.orgmdpi.com The lipophilicity of the dye facilitates its passage through the mitochondrial membranes. This mechanism allows for the concentration of the photosensitizer within the mitochondria, which is advantageous for applications like photodynamic therapy (PDT), as mitochondrial damage is a potent trigger for apoptosis (programmed cell death). mdpi.com

Table 1: General Mechanisms of Mitochondrial Targeting for Lipophilic Cations
Driving ForceMolecular CharacteristicMechanism of ActionBiological Consequence
Mitochondrial Membrane Potential (ΔΨm)Positive Charge (Cationic Nature)Electrophoretic movement across the inner mitochondrial membrane down the electrochemical gradient.Accumulation of the compound within the mitochondrial matrix against a concentration gradient.
Membrane PermeabilityLipophilicity (Fat-Solubility)Facilitates passive diffusion across the non-polar lipid bilayer of both the plasma and mitochondrial membranes.Enables the molecule to reach the mitochondrial compartment from the extracellular space.
Apoptosis InductionPhotosensitizer PropertyUpon light activation, the accumulated compound generates reactive oxygen species (ROS) locally within the mitochondria. mdpi.comInduction of mitochondrial membrane permeabilization, release of pro-apoptotic factors, and initiation of the intrinsic apoptotic pathway. mdpi.com

Intracellular Localization and Trafficking Pathways in Research Models

Understanding the pathways by which this compound enters and moves within cells is fundamental to interpreting its activity in experimental models.

The journey of this compound into a cell begins with its permeation across the plasma membrane. As a lipophilic molecule, it can readily partition into and diffuse through the lipid bilayer. nih.govmdpi.com The initial translocation from the extracellular environment into the cytosol is a critical step. Following entry into the cell, the compound's cationic nature further influences its distribution, particularly its sequestration by mitochondria, as described previously. frontiersin.orgportlandpress.com

The process of cellular entry for many molecules involves various forms of endocytosis, such as clathrin-mediated or caveolae-mediated pathways, which transport substances within vesicles. nih.gov While this is a major route for many nanoparticles and large molecules, small, lipophilic molecules like this compound are often able to permeate the membrane directly via passive diffusion, driven by concentration gradients and membrane potentials. nih.gov

The persistence (retention) and removal (clearance) of a compound from a biological system are key pharmacokinetic parameters. In preclinical studies, these are influenced by factors like the compound's metabolic stability, molecular weight, and its interaction with excretory pathways. acs.orgresearchgate.net

For small molecules, clearance is typically handled by renal (kidney) or hepatic (liver) systems, leading to excretion in urine or feces. acs.org The specific mechanisms for this compound are not extensively documented, but general principles apply. Metabolically stable, permeable compounds may undergo intestinal excretion and subsequent reabsorption (enteroenteric or enterohepatic recirculation), which can prolong their retention time in the body. acs.org Conversely, rapid metabolism or efficient excretion would lead to faster clearance. The molecular weight and properties of the dye will determine its route of elimination. For instance, studies with other agents have shown that smaller molecules may be cleared more rapidly through systemic distribution and excretion, while larger molecules might show longer persistence in specific tissues. researchgate.net

Photophysical and Photochemical Dynamics Relevant to Research Applications

This compound is a synthetic dye primarily investigated for its properties as a photosensitizer, particularly in the context of photodynamic therapy (PDT) research. cymitquimica.com Its utility stems from its unique photophysical and photochemical characteristics.

Upon irradiation with light of a specific wavelength, a photosensitizer absorbs energy and transitions to an excited state. This energy can then be transferred to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), such as singlet oxygen. cymitquimica.commdpi.com These ROS are highly reactive and can damage nearby biomolecules and cellular structures, leading to localized cell death, which is the therapeutic principle of PDT. mdpi.com The effectiveness of this process depends on the colocalization of the photosensitizer, light, and oxygen. mdpi.com

This compound absorbs light in the near-infrared (NIR) region of the electromagnetic spectrum. sigmaaldrich.com This is particularly advantageous for biological applications because NIR light can penetrate deeper into tissues than visible light, allowing for the activation of the photosensitizer in less accessible areas. mdpi.com

Table 2: Selected Physicochemical and Photophysical Properties of this compound
PropertyValue / DescriptionSource
Chemical FormulaC₃₂H₃₆Cl₂N₂ sigmaaldrich.comnih.gov
Molecular Weight519.55 g/mol sigmaaldrich.comnih.gov
AppearanceSolid sigmaaldrich.com
Maximum Absorption (λmax)~775 nm sigmaaldrich.com
Functional ClassNear-Infrared (NIR) Dye, Cyanine (B1664457) Dye, Photosensitizer cymitquimica.com
Primary Research ApplicationFluorescent agent and photosensitizer for applications such as photodynamic therapy (PDT) research. cymitquimica.com

Energy Transfer Processes and Fluorescence Enhancement Mechanisms

The fluorescence characteristics of this compound are central to its use as a bioimaging agent. Its interactions within biological systems can be modulated through sophisticated energy transfer processes, primarily Förster Resonance Energy Transfer (FRET), and fluorescence enhancement strategies that overcome common limitations like aggregation-caused quenching (ACQ).

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative mechanism where an excited donor fluorophore transfers energy to a nearby acceptor molecule. nih.govbmglabtech.commicroscopyu.comthermofisher.com This process is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption spectra. microscopyu.comthermofisher.com In several experimental systems, this compound serves as the energy acceptor.

For instance, FRET systems have been designed where an energy donor, such as an aggregation-induced emission (AIE) molecule, absorbs light at a shorter wavelength (e.g., 510 nm) and transfers the energy to IR-775, which then emits fluorescence in the NIR region (750 nm to 900 nm). This strategy creates "energy-transfer cassettes" that produce a large separation between the excitation and emission wavelengths, known as a pseudo-Stokes shift. Research has demonstrated that coupling IR-775 with donor fluorophores like 7-hydroxycoumarin or a benzothiazole (B30560) fluorophore can result in extremely high energy transfer efficiencies (>94%) and significant fluorescence enhancement.

Fluorescence Enhancement Mechanisms

A common issue with fluorescent dyes is ACQ, where their fluorescence diminishes at high concentrations or in an aggregated state. pku.edu.cn The phenomenon of aggregation-induced emission (AIE) provides a solution, as AIE-active molecules (AIEgens) are non-emissive in dilute solutions but fluoresce brightly upon aggregation. pku.edu.cnmagtech.com.cnacs.orgnih.gov While IR-775 itself is not typically classified as an AIEgen, its fluorescence can be enhanced by incorporating it into systems with AIEgens. In such constructs, the AIEgen acts as the energy donor, and its aggregation-enhanced emission is efficiently transferred to IR-775 via FRET, leading to bright NIR emission.

Another strategy to enhance fluorescence and stability is the encapsulation of IR-775 within nanoparticles. Its hydrophobic nature makes it suitable for loading into polymeric nanoparticles, which can prevent quenching and improve its photophysical performance in aqueous biological environments. nih.govfrontiersin.org

The table below summarizes key photophysical data from studies investigating energy transfer processes involving IR-775 as an acceptor.

Table 1: Photophysical Properties of IR-775-Based Energy Transfer Systems
Energy Transfer SystemDonor Excitation Max (λex)Cassette Emission Max (λem)Energy Transfer Efficiency (ETE)Fluorescence Enhancement Factor (FEF)Pseudo-Stokes Shift
UPSS 1b (7-hydroxycoumarin donor)324 nm786 nm99%19.2462 nm
UPSS 2b (benzothiazole donor)314 nm786 nm94%17.0471 nm

Reactive Oxygen Species (ROS) Generation for Experimental Modalities (e.g., Singlet Oxygen)

This compound can function as a photosensitizer, a molecule that, upon light activation, generates cytotoxic reactive oxygen species (ROS). cymitquimica.com This property is the foundation of its use in preclinical models of photodynamic therapy (PDT). nih.govfrontiersin.org The process requires three components: the photosensitizer (IR-775), light (typically NIR), and molecular oxygen. researchgate.net

The mechanism of ROS generation generally follows two pathways:

Type I Reaction: The excited photosensitizer reacts directly with a substrate, forming radicals that then interact with oxygen to produce ROS like superoxide (B77818) anions (O₂•−) and hydroxyl radicals (•OH). mdpi.comnih.govmdpi.comfrontiersin.org

Type II Reaction: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). nih.govfrontiersin.org The Type II process is often considered the predominant mechanism in PDT. researchgate.net

Preclinical studies have consistently shown that IR-775, particularly when encapsulated in nanoparticles to facilitate its delivery in aqueous environments, can efficiently generate ROS under NIR light irradiation. nih.govfrontiersin.orgnih.gov For example, IR-775 loaded into polymeric nanoparticles was found to produce ROS upon exposure to a 785 nm laser, leading to the eradication of cancer cells in vitro. frontiersin.org In other studies, the generation of ROS by IR-775-based systems has been confirmed through immunocytochemical staining of oxidative stress markers in cancer cell lines. researchgate.net The efficiency of a photosensitizer in producing singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which is the ratio of singlet oxygen molecules generated to the number of photons absorbed. kuleuven.be While specific ΦΔ values for this compound are not consistently reported across the literature, its effectiveness in PDT studies underscores its capacity for ROS generation. nih.govfrontiersin.orgresearchgate.net

The table below highlights findings from studies on ROS generation by IR-775.

Table 2: Research Findings on IR-775-Mediated ROS Generation
IR-775 FormulationExperimental ModelKey FindingReference
mPLGA/IR775 nanoparticlesEMT6/P cancer cellsConfirmed ROS generation under 808 nm laser irradiation via flow cytometry. nih.gov
PEG-PCL polymeric nanoparticlesCancer cells (in vitro)Efficiently generated ROS upon 785 nm laser irradiation, leading to cell death. frontiersin.org
IR-775 combined with 2-methoxyestradiolMDA MB-231 and SKOV-3 cancer cellsInduced oxidative stress, as indicated by staining for marker SOD2. researchgate.net
Hyptis and IR-775 loaded liposomes (HIL NPs)4T1 breast cancer cellsTumor ablation was facilitated by ROS production and hyperthermia. nih.gov

Photothermal Conversion Principles for Experimental Ablation

In addition to generating ROS, this compound can convert absorbed NIR light energy into heat, a process known as photothermal conversion. frontiersin.orgnih.gov This property makes it a potent agent for photothermal therapy (PTT), an experimental modality that uses localized hyperthermia to ablate tumors. nih.govnih.gov The principle relies on the ability of a photothermal agent to absorb light strongly in the NIR window (roughly 700-1100 nm), where biological tissues have minimal absorption, allowing for deeper light penetration. acs.org

When IR-775 accumulates in a target tissue and is irradiated with an NIR laser, it rapidly converts the light energy into thermal energy through non-radiative relaxation processes. mdpi.com This leads to a significant and localized increase in temperature, which can induce cell death through mechanisms like protein denaturation and cell membrane rupture. mdpi.com

Research has demonstrated the efficacy of IR-775 in PTT. When encapsulated in liposomes, IR-775 exhibited a high photothermal conversion efficiency (PCE) of 55.20% upon NIR laser irradiation. nih.gov In another study, nanoparticles containing IR-775 were shown to generate both heat and ROS when exposed to a 785 nm laser, highlighting its dual functionality for combined PTT and PDT. frontiersin.org The temperature elevation can be substantial; for instance, one study noted a rapid temperature increase from approximately 37°C to 67°C within five minutes at a tumor site in a mouse model following injection of a Cy7-based formulation and 808 nm laser irradiation. frontiersin.org

The table below summarizes key findings related to the photothermal properties of IR-775.

Table 3: Photothermal Properties and Experimental Outcomes of IR-775 Formulations
IR-775 FormulationIrradiation SourceKey Photothermal Parameter/FindingReference
Hyptis and IR-775 loaded liposomes (HIL NPs)NIR LaserPhotothermal conversion efficiency of 55.20%. nih.gov
PEG-PCL polymeric nanoparticles785 nm LaserEfficiently generated heat, contributing to the eradication of cancer cells. frontiersin.org
Polyphenols and IR-775 loaded PLA nanosystemNIR LightCaused hyperthermia, enhancing cancer cell death in combination with ROS generation. researchgate.net

Advanced Research Applications and Methodologies Utilizing Ir 775 Chloride

Application in Preclinical Bioimaging Modalities

The utility of IR-775 chloride extends across several preclinical bioimaging modalities, where it serves as a fluorescent agent for visualizing and quantifying biological processes non-invasively in small animal models. pubcompare.airesearchgate.netugent.be

Near-Infrared Fluorescence Imaging in Small Animal Models

Near-infrared fluorescence (NIRF) imaging is a principal application of this compound in preclinical research. pubcompare.airesearchgate.net This technique leverages the dye's ability to absorb and emit light in the NIR spectrum, allowing for the visualization of anatomical structures and molecular events within living small animals, such as mice. pubcompare.airesearchgate.netugent.be The compatibility of this compound with various in vivo imaging platforms enhances its utility in diverse research areas. pubcompare.ai

A primary application of this compound in preclinical NIRF imaging is the visualization and monitoring of tumor growth. pubcompare.aimdpi.com When administered to tumor-bearing animal models, the dye can accumulate in tumor tissues, enabling researchers to non-invasively track the progression of the disease over time. researchgate.net

For instance, studies have demonstrated the use of this compound-loaded nanoparticles for imaging allograft tumors in mice. mdpi.com In one such study using BALB/c mice with CT26 tumors, nanoparticles loaded with this compound provided clear fluorescent signals from the tumor site. mdpi.com Another study involving H22 tumor-bearing mice showed that nanoparticles incorporating this compound accumulated within the tumor tissues, allowing for in vivo fluorescence imaging. researchgate.net The fluorescence intensity in the tumor can be quantified to monitor changes in tumor size and burden. researchgate.net

Research Finding on Tumor Visualization with this compound Animal Model Tumor Model Key Observation
Enhanced tumor accumulation of this compound-loaded nanoparticles. mdpi.comBALB/c miceCT26 allograft tumorsNanoparticles produced a bright fluorescent signal for in vivo bioimaging. mdpi.com
In vivo fluorescence imaging and biodistribution of this compound formulations. researchgate.netH22 tumor-bearing miceH22 hepatocarcinomaNanoparticle-formulated this compound showed significant accumulation in tumor tissues. researchgate.net
Evaluation of a pan-cancer dye for solid-tumor screening and resection. proimaging.frMurine and human-derived tumor modelsBreast, prostate, colon cancers, fibrosarcomaA commercially available carbocyanine dye, CJ215, with similar spectral properties to IR-775, allowed for delineation of nearly all tumors within 24 hours. proimaging.fr

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathological conditions. thno.orgnih.govfrontiersin.org this compound can be utilized in preclinical models to assess tumor vascularity. The accumulation of the dye within the tumor can be indicative of the vascular density and permeability, key aspects of angiogenesis. thno.org While direct studies focusing solely on this compound for angiogenesis assessment are not extensively detailed in the provided results, the principles of NIRF imaging with such dyes are applicable. Tracers are developed to target biomarkers of angiogenesis, such as vascular endothelial growth factor (VEGF) receptors and integrins, which are overexpressed in tumor vasculature. thno.org

Sentinel lymph node (SLN) mapping is a crucial diagnostic procedure for staging various cancers. nih.govfrontiersin.orgnih.gov NIRF imaging with dyes like this compound offers a non-radioactive alternative for identifying SLNs. nih.govfrontiersin.org When injected near a primary tumor, the dye enters the lymphatic vessels and accumulates in the draining lymph nodes, allowing for their real-time visualization during imaging procedures. nih.govnih.gov This technique aids in the precise identification and excision of SLNs for biopsy. nih.gov The use of NIR dyes for SLN mapping has been explored in various cancer models, demonstrating high detection rates. frontiersin.orgscirp.org

Application of NIR Dyes in Lymphatic Mapping Imaging Technique Key Advantage Reported Detection Rate
Sentinel lymph node mapping. nih.govfrontiersin.orgNear-Infrared Fluorescence ImagingReal-time optical guidance, no ionizing radiation. nih.govamegroups.orgHigh, with some studies reporting over 90% detection rates for combined techniques. frontiersin.org

Photoacoustic Imaging Enhancement and Integration

Photoacoustic (PA) imaging is a hybrid imaging modality that combines the high contrast of optical imaging with the deep penetration of ultrasound. nih.gov In PA imaging, a short laser pulse illuminates the tissue, causing absorbers to undergo thermoelastic expansion and generate acoustic waves that are detected by an ultrasound transducer. nih.gov this compound and its derivatives can serve as effective contrast agents for PA imaging due to their strong absorption in the NIR region. acs.org

Research has shown that molecular probes incorporating IR-775 can be designed to enhance PA signals in response to specific biological activities. acs.org For example, a probe was developed that, upon cleavage by the urokinase-type plasminogen activator (uPA), an enzyme often overexpressed in tumors, self-assembled into nanoparticles with an enhanced PA signal. acs.org This strategy allows for the sensitive detection of enzyme activity in tumors. acs.org In another approach, nanoprobes consisting of gold nanorods and an IR-775 derivative were used for the photoacoustic tracking of mesenchymal stem cell viability. nih.gov

Multimodal Imaging Strategies Incorporating this compound

To gain a more comprehensive understanding of complex biological systems, researchers often employ multimodal imaging strategies, which combine the strengths of different imaging techniques. This compound is well-suited for such approaches. For instance, it can be incorporated into probes that are detectable by both fluorescence imaging and another modality like positron emission tomography (PET) or magnetic resonance imaging (MRI). nih.govulisboa.pt This allows for the correlation of anatomical and functional information.

One study detailed the development of a dual-modality probe for SLN mapping that combined a near-infrared fluorophore with a radiolabel for PET imaging. nih.gov This approach enabled both preoperative whole-body imaging with PET and intraoperative guidance with NIRF. nih.gov Similarly, nanoparticles loaded with both IR-775 for fluorescence imaging and magnetite for MRI have been developed, enabling the tracking of their biodistribution and accumulation in tumors through two different imaging modalities. mdpi.com

Development of Molecular Probes and Biosensors for In Vitro and In Vivo Research

The unique photophysical properties of this compound, particularly its strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm), make it a valuable component in the development of advanced molecular probes. biorxiv.org This spectral range is advantageous for biological applications due to deeper tissue penetration and reduced background autofluorescence, which enhances the signal-to-noise ratio for in vivo imaging. biorxiv.org this compound is a hydrophobic cyanine (B1664457) dye that can be incorporated into various molecular constructs to create targeted and activatable probes for biosensing. biosynth.comresearchgate.net

This compound serves as a near-infrared fluorophore in the construction of probes designed for the real-time monitoring of enzyme activity. Its utility lies in its ability to be conjugated to enzyme-specific substrates or targeting moieties. One such example is the development of CLR1502, a conjugate of the IR-775 fluorophore with an alkylphosphocholine (APC) analog. biorxiv.org These APC analogues are selectively taken up and retained in cancer cells, which are often deficient in the necessary catabolic enzymes. biorxiv.org This selective retention allows for the use of CLR1502 in the intraoperative detection of various cancers, demonstrating an impressive signal-to-noise ratio in preclinical models, such as orthotopic mouse models of human glioblastoma. biorxiv.org

The general principle for these enzyme-responsive probes involves quenching the fluorescence of IR-775 in its native state. Upon interaction with the target enzyme, a specific cleavage or conformational change occurs, leading to the de-quenching or activation of the IR-775 fluorescence. This "turn-on" mechanism provides a direct and real-time correlation between fluorescence intensity and enzyme activity, enabling sensitive imaging in complex biological environments. biorxiv.orgnih.gov Fluorescence microscopy is a favored method for detecting enzyme activity in vivo due to its high sensitivity and spatiotemporal resolution, allowing for the mapping of enzymes in their native environment. nih.gov

Table 1: Examples of IR-775 Based Probes for Enzyme-Related Imaging This table is generated based on the data presented in the text.

Probe NameCompositionTargeting MechanismApplicationKey FindingReference
CLR1502IR-775 conjugated with an alkylphosphocholine (APC) analogSelective uptake and retention in cancer cells due to deficient catabolic enzymesIntraoperative detection of cancer (e.g., glioblastoma)Demonstrated an average signal-to-noise ratio of 9.3 in orthotopic mouse models of human glioblastoma. biorxiv.org

This compound is investigated for its potential in detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key signaling molecules and mediators of oxidative stress. scispace.comthermofisher.comnih.gov As a cyanine dye, its reduced form, hydrocyanine, has been proposed for probing superoxide (B77818) (O₂•⁻), although the specificity and the identity of the reaction products require further characterization. nih.gov

A more developed application involves incorporating IR-775 into nanoparticle-based sensors. For instance, researchers have designed nanoparticles where IR-775 acts as a Förster resonance energy transfer (FRET) acceptor from a conjugated polymer (CP) donor. scispace.com In the absence of ROS/RNS, FRET from the CP to IR-775 is efficient. However, upon interaction with species like peroxynitrite (ONOO⁻), the conjugated structure of the IR-775 molecule is disrupted. scispace.com This disruption inhibits the FRET process, leading to a recovery of the donor's fluorescence and a decrease in the acceptor's emission. This ratiometric change provides a sensitive method for detecting ROS/RNS in vivo. scispace.com

Table 2: IR-775 Based Nanoprobe for Reactive Species Detection This table is generated based on the data presented in the text.

Probe SystemSensing MechanismAnalyteDetection PrincipleReference
Conjugated Polymer (CP9) / IR-775 NanoparticlesFörster Resonance Energy Transfer (FRET)Reactive Oxygen/Nitrogen Species (RONs), e.g., ONOO⁻RONs disrupt the IR-775 structure, inhibiting FRET and causing a ratiometric change in fluorescence emission. scispace.com

The scientific literature reviewed did not provide specific examples of this compound being directly utilized as the primary sensing element in molecular probes for detecting pH or specific ions in cellular microenvironments. While fluorescent probes are extensively used for measuring pH and ion concentrations, these systems typically employ fluorophores whose spectral properties are intrinsically sensitive to changes in proton or ion concentrations, a characteristic not prominently documented for this compound itself. sigmaaldrich.comavantorsciences.comrsc.org

Based on the reviewed literature, there are no specific, detailed examples of this compound being used as a key component in probes designed for the direct detection of protein-protein interactions (PPIs). Methodologies for studying PPIs, such as Förster Resonance Energy Transfer (FRET) and Proximity Ligation Assays (PLA), rely on pairs of fluorophores or probes that can signal proximity. tcichemicals.comthomassci.com While this compound's properties as a fluorescent agent could theoretically allow its use in such contexts, for example as a FRET acceptor, specific probe constructs and their applications for PPIs featuring this compound were not identified in the surveyed research. biosynth.comtcichemicals.com

Experimental Therapeutic Modalities Based on this compound in Preclinical Models

This compound is extensively utilized as a photosensitizer in preclinical research for photodynamic therapy (PDT), a minimally invasive therapeutic modality for cancer treatment. nih.gov The fundamental mechanism of PDT involves three components: a photosensitizer, light of a specific wavelength, and molecular oxygen. IR-775, with its strong absorption in the near-infrared spectrum (~775 nm), is particularly suitable for PDT as this wavelength allows for deeper penetration into biological tissues compared to visible light. biorxiv.org

In the context of PDT, IR-775 is administered and allowed to accumulate in tumor tissue. Subsequent irradiation of the tumor with light matching the absorption maximum of IR-775 excites the dye from its ground state to a higher energy triplet state. This excited photosensitizer then transfers its energy to surrounding molecular oxygen (³O₂), generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).

These generated ROS induce oxidative stress and cause direct damage to cellular components, including lipids, proteins, and nucleic acids, leading to tumor cell death through apoptosis or necrosis. Research in various experimental tumor models has demonstrated the efficacy of this process. For example, studies using human breast adenocarcinoma (MDA-MB-231) and ovarian adenocarcinoma (SKOV-3) cell lines showed that PDT with IR-775, particularly when combined with agents like 2-methoxyestradiol, effectively decreased cell viability by inducing apoptosis and oxidative stress. nih.gov Furthermore, IR-775 has been encapsulated within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to improve its delivery and therapeutic effect in vivo, achieving significant tumor growth inhibition in mouse models.

Table 3: Preclinical PDT Studies Utilizing this compound This table is generated based on the data presented in the text.

Experimental ModelKey FindingsObserved MechanismsReference
Human breast (MDA-MB-231) and ovarian (SKOV-3) adenocarcinoma cell linesDecreased cell viability by ~70% when combined with 2-methoxyestradiol.Induction of apoptosis and oxidative stress, confirmed by staining for SOD2 and caspase-12. nih.gov
Allograft tumors (CT26) in BALB/c miceEncapsulation in mPLGA/IR775–ConA nanoparticles led to 100% tumor growth inhibition after a single PDT session.Generation of ROS leading to cancer cell death; targeted delivery via lectin conjugation.
Murine rectum carcinoma cells (CMT-93)Electroporation enhanced the photocytotoxic response of IR-775.Increased cellular permeability to the photosensitizer.

Photothermal Therapy (PTT) Approaches for Targeted Ablation in Research Settings

This compound is a heptamethine cyanine dye increasingly utilized in preclinical research for photothermal therapy (PTT), a minimally invasive cancer treatment strategy. researchgate.netnih.gov This approach leverages the dye's strong absorption in the near-infrared (NIR) region, typically around 775 nm, to convert light energy into localized heat, inducing hyperthermia and subsequent ablation of tumor cells. researchgate.netnih.gov The hydrophobic nature of IR-775 often necessitates its encapsulation within nanocarriers to improve its bioavailability and stability in aqueous environments for systemic administration. researchgate.netresearchgate.net

Research has demonstrated the efficacy of IR-775-loaded nanoparticles in generating significant heat upon NIR laser irradiation. For instance, when encapsulated in biocompatible poly(lactic acid) (PLA) or PEG-polycaprolactone polymeric nanoparticles, IR-775 has been shown to raise the temperature of a solution to 55°C. researchgate.netnih.gov In preclinical models, this photothermal effect has led to the complete destruction of tumors, even those resistant to conventional chemotherapy, often after a single PTT session. nih.gov

The effectiveness of PTT is influenced by parameters such as the fluence rate and irradiation time of the NIR laser. researchgate.net Studies have explored various nanoparticle formulations to optimize the photothermal conversion efficiency and therapeutic outcome. For example, a multifunctional biodegradable liposome (B1194612) nanosystem containing IR-775 and bioactive molecules from Hyptis suaveolens exhibited a high photothermal conversion efficiency of 55.20% and demonstrated effective anticancer activity in in-vitro breast cancer models through a combination of cytotoxicity and hyperthermia. nih.gov This combined approach, termed phyto-photothermal therapy, resulted in DNA damage and apoptosis in cancer cells. nih.gov

Below is a table summarizing key findings from research studies on this compound in PTT:

Nanocarrier SystemCancer ModelKey Findings
Poly(lactic acid) (PLA) nanoparticles with Hyptis suaveolens extractBreast Cancer (4T1)Enhanced cellular uptake and induced over 82.46% cell death upon NIR irradiation. researchgate.net
PEG–polycaprolactone polymeric nanoparticlesChemotherapy-resistant tumorsEfficiently accumulated in tumors, enabling complete tumor destruction after a single PTT session. nih.gov
Biodegradable liposome nanosystem (HIL NPs)Breast Cancer (in-vitro)Achieved a photothermal conversion efficiency of 55.20% and induced tumor ablation through hyperthermia and reactive oxygen species (ROS) production. nih.gov

Theranostic Applications Combining Imaging and Experimental Therapy Principles

The inherent near-infrared fluorescence of this compound makes it a prime candidate for theranostic applications, which integrate diagnostic imaging and therapy. researchgate.netfrontiersin.org This dual functionality allows for the visualization of tumor tissues and the simultaneous or subsequent application of therapy, such as PTT. nih.govfrontiersin.org The dye's spectral properties, including its absorption and emission in the NIR window, enable deep-tissue imaging with minimal photodamage and high signal-to-noise ratios. pubcompare.ai

In theranostic research, IR-775 is often incorporated into nanoplatforms that can be tracked in vivo. For example, when encapsulated in nanoparticles, IR-775 produces a clear fluorescent signal upon IR irradiation, allowing for the delineation of tumor margins. nih.gov This imaging capability is crucial for guiding therapeutic interventions and assessing treatment response.

Several studies have highlighted the potential of IR-775-based theranostics. A nanoplatform using ferritin nanoparticles loaded with a similar IR dye, IR820, has been developed for multimodal PTT with simultaneous fluorescence and photoacoustic imaging. nih.gov Another approach involved the development of a probe for tracking stem cell viability using photoacoustic imaging, where a derivative of IR-775, sensitive to reactive oxygen species (ROS), was bound to gold nanorods. nih.gov This system allowed for the longitudinal tracking of stem cell fate based on the detection of ROS produced upon cell death. nih.gov

Furthermore, the combination of PTT with other therapeutic modalities, guided by the imaging properties of IR-775, is an active area of investigation. Research on a two-in-one nanoplatform encapsulating both IR-775 and metformin (B114582) in liposomes demonstrated that the photodynamic therapy (PDT) effect of IR-775 could be combined with the ability of metformin to reduce the expression of PD-L1 on cancer cells, suggesting a promising chemo-photothermal synergistic therapy. nih.gov

The table below outlines examples of theranostic platforms utilizing this compound:

Theranostic PlatformImaging ModalityTherapeutic PrincipleResearch Focus
IR-775 loaded PEG-PCL nanoparticlesNear-Infrared FluorescencePhotothermal & Photodynamic TherapyEradication of cancer cells through combined heat and ROS generation. frontiersin.org
IR-775c bound to silica-coated gold nanorodsPhotoacoustic ImagingROS-sensing for viability trackingLongitudinal tracking of mesenchymal stem cell viability in vivo. nih.gov
IR775@Met@Lip (IR-775 and Metformin in liposomes)Not specifiedPhotodynamic Therapy & ImmunomodulationCombination therapy to damage cancer cells and reduce PD-L1 expression. nih.gov
Multifunctional Cyanine-Based ProbeSPECT & Near-Infrared FluorescencePhotothermal & Radionuclide TherapyTargeted diagnosis and treatment of various tumors. mdpi.com

Utility in Research on Advanced Drug Delivery Systems (as a Tracking Agent)

Beyond its direct therapeutic applications, this compound serves as a valuable tool in the research and development of advanced drug delivery systems, primarily as a tracking agent. nih.govmdpi.com Its strong near-infrared fluorescence allows for the non-invasive, real-time visualization and tracking of nanocarriers in vitro and in vivo. mdpi.com This capability is essential for understanding the biodistribution, tumor accumulation, and cellular uptake of drug delivery vehicles. pubcompare.ainih.gov

By incorporating IR-775 into nanoparticles, liposomes, or other delivery systems, researchers can monitor their journey through the body. nih.govnih.gov For instance, a study investigating pH-sensitive nanoparticles for colonic delivery used IR-775 to track the in vivo distribution of the nanoparticles after oral administration in mice. mdpi.com The fluorescence signal revealed that the nanoparticles protected the dye from rapid metabolism and prolonged its retention time in the gastrointestinal tract. mdpi.com

In another study, IR-775 was loaded into magnetic poly(lactic-co-glycolic acid) (PLGA) nanoparticles to create a theranostic agent. nih.gov The dye's fluorescence enabled in vivo bioimaging to confirm the accumulation of the nanoparticles in tumors, which were then subjected to photodynamic therapy. nih.gov This demonstrates the dual role of IR-775 as both an imaging agent to verify targeting and a therapeutic agent.

The ability to track drug delivery systems is crucial for optimizing their design and improving therapeutic efficacy. nih.gov Real-time tracking can provide insights into the efficiency of targeting ligands, the stability of the nanocarrier, and the kinetics of drug release at the target site. This information is invaluable for the preclinical evaluation and clinical translation of novel drug delivery technologies.

The following table summarizes research where this compound was used as a tracking agent:

Drug Delivery SystemResearch ObjectiveKey Finding
pH-Sensitive Nanoparticles (HCeP NPs)In vivo distribution for colonic deliveryNanoparticles extended the retention time of the fluorescent dye in the gastrointestinal tract. mdpi.com
Magnetic PLGA nanoparticles (mPLGA/IR775)In vivo tracking and targeted therapyFluorescence imaging confirmed efficient accumulation in tumors, leading to 100% tumor growth inhibition after PDT. nih.gov
Trackable LiposomesIn vivo tracing for personalized medicineLiposomes could be tracked in vivo, and NIR light could trigger localized drug release at the tumor site. nih.gov

Theoretical and Computational Studies of Ir 775 Chloride

Quantum Chemical Calculations of Electronic Structure and Photophysical Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and predicting the photophysical properties of cyanine (B1664457) dyes like IR-775 chloride. mdpi.comacs.org These methods have become indispensable for understanding the relationship between molecular structure and spectral characteristics. nih.govrsdjournal.org

The design of effective fluorescent probes hinges on the ability to predict and tune key photophysical parameters such as absorption and emission maxima, extinction coefficients, and quantum yields. acs.org TD-DFT has been widely employed to calculate the vertical excitation energies of cyanine dyes, which correspond to their maximum absorption wavelengths (λmax). researchgate.net However, the accuracy of these predictions for cyanine dyes can be challenging, with standard TD-DFT methods sometimes underestimating experimental values. acs.orgnih.gov Despite these challenges, computational approaches allow for the systematic evaluation of how structural modifications—such as altering the length of the polymethine chain or introducing different substituents—can fine-tune the spectral properties. rsc.org

For a molecule like this compound, quantum chemical calculations can predict its absorption and emission spectra, providing valuable data for its application in imaging systems. For instance, a hypothetical TD-DFT calculation could yield the data presented in the interactive table below, illustrating the kind of information that can be obtained for this compound and its potential analogues.

Table 1: Predicted Photophysical Parameters of this compound and Hypothetical Analogues
CompoundModificationCalculated λmax (nm)Oscillator Strength (f)Predicted Emission λem (nm)
This compoundParent Molecule7782.15798
Analogue 1Extended Polymethine Chain8822.58905
Analogue 2Electron-donating group on indolenine ring7952.20815
Analogue 3Electron-withdrawing group on cyclohexene ring7652.10785

Note: The data in this table is illustrative and based on typical computational results for heptamethine cyanine dyes. It serves to demonstrate the predictive capabilities of quantum chemical calculations.

Quantum chemical calculations are pivotal in understanding the electronic transitions that give rise to the characteristic intense absorption of cyanine dyes. The primary absorption band in heptamethine cyanines like this compound corresponds to a π-π* transition, largely localized along the polymethine chain. mdpi.com Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) reveals the distribution of electron density in the ground and excited states. nih.gov

Upon photoexcitation, there is a significant intramolecular charge transfer (ICT), which can be visualized through computed electron density difference maps. acs.org The distribution of charges along the polymethine chain is not uniform and can be influenced by the solvent environment and the specific substituents on the heterocyclic end groups. osti.gov Understanding these charge distribution pathways is crucial, as they can affect the dye's stability, its interaction with biological targets, and its susceptibility to photobleaching. For instance, new heptamethine cyanine dyes with an alkylamino group at the central position have been shown to exhibit a large Stokes shift, a phenomenon attributed to excited-state ICT. nih.gov

Molecular Dynamics Simulations of Compound-Target Interactions

While quantum mechanics provides insights into the electronic properties of an isolated dye molecule, molecular dynamics (MD) simulations offer a way to study its behavior in a complex, dynamic environment, such as in the presence of biological macromolecules. nih.govresearchgate.net

In the context of targeted imaging or therapy, this compound or its conjugates are designed to bind to specific biological targets like proteins or nucleic acids. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a receptor. wikipedia.org This method allows for the identification of potential binding sites and the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex.

Following docking, the binding affinity can be estimated using scoring functions. For example, a study on the NIR-II cyanine dye IR-1048 utilized docking to investigate its interaction with proteins like bovine serum albumin (BSA) and lactoferrin (Lf), yielding binding energies that correlated with experimental observations. nih.gov A similar approach could be applied to this compound to screen for potential protein targets or to optimize its structure for enhanced binding to a known target. The binding of heptamethine cyanine dyes with a meso-chloro functionality to cysteine residues in proteins has been demonstrated, suggesting a potential for covalent docking studies as well. mdpi.com

This compound, with its flexible polymethine chain, can adopt multiple conformations. Its conformational landscape can be significantly influenced by its environment. chembites.org MD simulations can track the conformational changes of the dye over time when it is in solution or interacting with a biological target. tum.de This is particularly important as the conformation of the dye can affect its photophysical properties and its binding to a target.

For instance, simulations can reveal whether the dye remains in an extended conformation or adopts a more compact, folded state within a protein's binding pocket. The attachment of fluorescent dyes to flexible peptides has been shown through MD simulations to sometimes alter the conformational dynamics of the peptide itself, highlighting the importance of considering the dye's influence on the target molecule. plos.org These simulations provide a dynamic picture of the complex, which is often a more realistic representation than the static image provided by docking alone.

In Silico Design and Screening Methodologies for Novel this compound Analogues

The insights gained from quantum chemical calculations and molecular dynamics simulations can be integrated into a rational, in silico design and screening pipeline for the development of novel analogues of this compound with improved properties. researchgate.netnih.gov

This process typically begins with the creation of a virtual library of candidate molecules, where systematic modifications are made to the parent structure of this compound. These modifications could include altering the heterocyclic nuclei, changing the length of the polymethine chain, or adding various substituents at different positions. core.ac.uk

High-throughput virtual screening can then be performed using the computational methods described above. Quantum chemical calculations can be used to rapidly predict the photophysical properties of each analogue, allowing for the selection of candidates with desired absorption and emission wavelengths. rsc.org Subsequently, molecular docking and MD simulations can be employed to assess the binding affinity and conformational stability of the selected candidates with a specific biological target. This multi-tiered screening approach allows for the efficient identification of promising candidates for synthesis and experimental validation, significantly accelerating the discovery of new and improved NIR probes based on the this compound scaffold.

Q & A

Q. What are the key physicochemical properties of IR-775 chloride relevant to experimental design?

this compound (C₃₂H₃₆Cl₂N₂, MW: 519.55 g/mol) is a near-infrared (NIR) fluorescent dye with λmax at 772–777 nm in methanol and a molar extinction coefficient ≥240,000 . Its solubility in water, methanol, and 1N NaOH makes it suitable for aqueous and organic phase applications. Stability requires storage at -20°C, protected from light and moisture to prevent degradation . Researchers should validate purity (≥95% by HPLC) and solubility before use, especially in biological buffers .

Q. How should this compound be handled to ensure experimental reproducibility?

Methodological consistency is critical:

  • Solvent preparation : Use anhydrous solvents to avoid hydrolysis. For aqueous solutions, dissolve in 1N NaOH or methanol first, then dilute with PBS .
  • Dosage standardization : Calibrate concentrations spectrophotometrically using its molar extinction coefficient (ε ≥240,000 at 772–777 nm) .
  • Storage : Aliquot and store at -20°C; avoid freeze-thaw cycles to prevent aggregation .

Q. What are the primary applications of this compound in basic biomedical research?

IR-775 is widely used for:

  • In vivo imaging : Track biodistribution in models like cardiac targeting post-radiofrequency ablation or colon-targeted nanoparticle delivery .
  • Nanoparticle labeling : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to study drug delivery kinetics .
  • Tissue perfusion studies : Monitor organ-specific uptake via fluorescence imaging systems (e.g., Kodak In-vivo Imaging) .

Advanced Research Questions

Q. How can conflicting biodistribution data for this compound be resolved in nanoparticle vs. free dye studies?

Contradictions arise from formulation differences. For example:

  • Free IR-775 : Rapid systemic clearance (metabolized within 36 hours in mice) due to lack of protection .
  • Nanoparticle-encapsulated IR-775 : Prolonged retention (e.g., HCeP nanoparticles showed fluorescence at 36 hours post-administration) due to reduced metabolic degradation and enhanced mucosal adhesion . Resolution: Use controlled-release studies (in vitro/in vivo correlation) and HPLC validation of dye stability in different matrices .

Q. What methodological considerations are critical for optimizing this compound in brain-targeted diagnostics?

Brain delivery requires overcoming the blood-brain barrier (BBB):

  • Ligand modification : Use lactoferrin- or transferrin-conjugated cyclodextrin carriers (e.g., Lf-CD/IR-775) to enhance BBB transport efficiency .
  • Dose optimization : Balance fluorescence intensity with potential cytotoxicity; pilot studies should assess dye accumulation in non-target organs (e.g., liver, kidneys) .

Q. How does this compound compare to ICG or IR-820 in photothermal therapy (PTT) applications?

  • IR-775 vs. ICG : IR-775 has a higher molar extinction coefficient (≥240,000 vs. ICG’s ~120,000) and red-shifted emission (777 nm vs. ICG’s 810 nm), enabling deeper tissue penetration but lower photostability .
  • IR-775 vs. IR-820 : IR-820 (λmax 820 nm) offers broader NIR-II compatibility but lower solubility in aqueous media, requiring formulation adjustments . Experimental design: Compare photothermal conversion efficiency (PCE) using laser irradiation (e.g., 785 nm) and thermal imaging .

Q. What analytical techniques validate this compound’s structural integrity post-synthesis or encapsulation?

  • Raman spectroscopy : Compare experimental and computational spectra (200–2000 cm⁻¹) to confirm dye integrity after synthesis or nanoparticle loading .
  • HPLC-MS : Monitor degradation products (e.g., demethylation byproducts) using C18 reverse-phase columns and methanol/water gradients .

Tables for Key Comparisons

Property This compound ICG IR-820
λmax (nm)772–777785–810820
Molar Extinction Coefficient (ε)≥240,000~120,000≥200,000
SolubilityWater, MeOH, 1N NaOHDMSO, aqueous buffersLimited aqueous solubility
Primary ApplicationsDrug delivery, imagingAngiography, PTTNIR-II imaging, PTT
Reference

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